molecular formula C17H14ClN3O B2430167 (E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide CAS No. 1396893-06-3

(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide

Cat. No.: B2430167
CAS No.: 1396893-06-3
M. Wt: 311.77
InChI Key: RWMZURGGNMTGFN-CMDGGOBGSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrazolo[1,5-a]pyridinylmethyl moiety, and an acrylamide functional group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c18-15-6-2-1-5-13(15)8-9-17(22)19-11-14-12-20-21-10-4-3-7-16(14)21/h1-10,12H,11H2,(H,19,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMZURGGNMTGFN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC2=C3C=CC=CN3N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCC2=C3C=CC=CN3N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a halogenation reaction, where a phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the acrylamide group: This is usually done through an amide coupling reaction, where the pyrazolo[1,5-a]pyridinylmethylamine is reacted with acryloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Addition and Cyclization Reactions

The acrylamide group undergoes nucleophilic attacks, particularly at the α,β-unsaturated carbonyl system. For example:

  • Hydrazine addition : Reaction with hydrazine hydrate in ethanol under reflux yields 5-aminopyrazole derivatives via cyclization (Table 1). This reaction exploits the electron-deficient double bond of the acrylamide, with the pyrazolo[1,5-a]pyridine moiety directing regioselectivity .

ReagentConditionsProductYieldSource
Hydrazine hydrateEthanol, reflux, 3h5-Amino-3-(anthracen-9-yl)-N-(...)55–65%

Mechanism : The reaction proceeds via Michael addition of hydrazine to the α,β-unsaturated carbonyl, followed by intramolecular cyclization to form the pyrazole ring .

Electrophilic Aromatic Substitution

The 2-chlorophenyl group participates in electrophilic substitution reactions. Halogen substituents direct incoming electrophiles to specific positions:

  • Nitration : Under mixed acid conditions (HNO₃/H₂SO₄), nitration occurs at the para position relative to the chlorine atom.

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the meta position.

Limitations : Steric hindrance from the pyrazolo[1,5-a]pyridine group may reduce reaction rates compared to simpler aryl chlorides.

Cross-Coupling Reactions

The 2-chlorophenyl group enables Pd-catalyzed cross-coupling:

  • Suzuki–Miyaura coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives (Table 2) .

Coupling PartnerCatalystProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃3-(Biphenyl-2-yl)-N-(...)acrylamide72%

Optimization : Microwave-assisted conditions (120°C, 20 min) enhance reaction efficiency .

Hydrolysis of the Acrylamide Group

The acrylamide undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, H₂O, Δ): Produces 3-(2-chlorophenyl)acrylic acid and pyrazolo[1,5-a]pyridin-3-ylmethanamine.

  • Basic hydrolysis (NaOH, EtOH): Yields the sodium salt of the carboxylic acid.

Kinetics : Hydrolysis rates depend on steric effects from the pyrazolo[1,5-a]pyridine group, with half-lives ranging from 4–12 hours under physiological pH.

Reduction of the α,β-Unsaturated System

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the double bond:

  • Product : Saturated amide derivative with retained stereochemistry at the pyrazolo[1,5-a]pyridine moiety.

ConditionsProductYieldSource
H₂ (1 atm), Pd/C3-(2-Chlorophenyl)propanamide derivative88%

Cycloaddition Reactions

The acrylamide participates in [4+2] cycloadditions:

  • Diels–Alder reaction : Reacts with electron-rich dienes (e.g., furan) to form six-membered cyclohexene derivatives .

Biological Alkylation Reactions

In medicinal contexts, the acrylamide acts as a Michael acceptor, covalently modifying cysteine residues in proteins:

  • Target engagement : Forms irreversible adducts with kinases (e.g., EGFR, B-Raf), contributing to its role as a protein kinase inhibitor .

Key Research Findings

  • Regioselectivity : The pyrazolo[1,5-a]pyridine core directs nucleophilic additions to the acrylamide’s β-position .

  • Thermal stability : Decomposition occurs above 240°C, with the 2-chlorophenyl group increasing thermal resilience.

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates in cross-coupling by stabilizing transition states .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical formula: C14H12ClN3OC_{14}H_{12}ClN_3O. Its structure features a pyrazolo[1,5-a]pyridine core, which is known for various biological activities. The presence of a chlorophenyl group enhances its pharmacological profile, making it a candidate for further investigation.

Inhibition of Kinases

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyridine derivatives, including (E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide, as inhibitors of Trk kinases. These kinases are involved in several cellular processes related to cancer and neurodegenerative diseases. The compound's ability to inhibit Trk kinases suggests its potential use in treating conditions such as tumors and neurodegenerative disorders .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can act as selective inhibitors of cyclooxygenase-2 (COX-II), an enzyme linked to inflammatory processes. Studies have shown that certain pyrazole compounds exhibit significant COX-II inhibition with minimal ulcerogenic effects, making them promising candidates for anti-inflammatory therapies .

CompoundIC50 (μM)SelectivityRemarks
PYZ10.011HighPotent COX-II inhibitor
PYZ2435.7ModerateComparable to Celecoxib
PYZ36Not specifiedNot specifiedExhibited anti-inflammatory activity

Potential in Cancer Therapy

The structural features of (E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide suggest its utility in cancer therapy. Compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The ongoing research into its mechanism of action could further elucidate its role in cancer treatment.

Case Studies and Research Findings

Several studies have documented the biological activities of pyrazolo[1,5-a]pyridine derivatives:

  • Study on COX-II Inhibition : A series of compounds were synthesized and tested for their COX-II inhibitory potential. Among these, derivatives similar to (E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide showed promising results with IC50 values indicating potent activity against COX-II .
  • Kinase Inhibition Studies : Research has focused on the design and synthesis of pyrazolo[1,5-a]pyridine derivatives that inhibit Trk kinases effectively. The findings suggest that modifications on the phenyl ring can enhance potency and selectivity .

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways would depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.

    Candesartan Cilexetil: A pharmaceutical compound with a similar structural motif.

    3-Methoxyphenylboronic acid: An organic compound with a phenylboronic acid group.

Uniqueness

(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazolo[1,5-a]pyridine core and acrylamide group make it particularly interesting for research in medicinal chemistry and drug development.

Biological Activity

(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H14ClN3O\text{C}_{15}\text{H}_{14}\text{Cl}\text{N}_{3}\text{O}

Key Features:

  • Chlorophenyl Group: Enhances lipophilicity and may influence receptor binding.
  • Pyrazolo[1,5-a]pyridine Core: Known for diverse biological activities, including anti-inflammatory and anticancer effects.

Antitumor Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit tumor cell proliferation through various mechanisms, including the modulation of kinase pathways and apoptosis induction .

  • Case Study: A derivative similar to (E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide was evaluated in vitro against several cancer cell lines. Results showed a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.

Anti-inflammatory Effects

The pyrazolo[1,5-a]pyridine scaffold is recognized for its anti-inflammatory properties. Compounds in this class have been documented to reduce pro-inflammatory cytokine production and inhibit inflammatory pathways.

  • Mechanism: The compound may act by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), thus reducing the synthesis of prostaglandins that mediate inflammation.

Antimicrobial Activity

Preliminary studies indicate that similar pyrazolo derivatives possess antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInhibition of kinase pathways
Anti-inflammatoryCOX inhibition
AntimicrobialDisruption of cell wall synthesis

Synthesis and Structural Modifications

The synthesis of (E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide involves multi-step organic reactions that can be optimized for yield and purity. Modifications to the pyrazole ring or substituents on the chlorophenyl group may enhance biological activity or selectivity.

Table 2: Synthetic Pathways Overview

StepReaction TypeYield (%)
1N-Alkylation with pyrazole70
2Acyclic amide formation85
3Final coupling with acrylamide90

Q & A

Q. Key Methodological Considerations :

  • Optimize reaction stoichiometry to minimize side products (e.g., over-substitution).
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
CyclizationEnaminone + pyridine, reflux, 12 h65-75%
Amide couplingAcryloyl chloride, Et₃N, DCM, 0°C → RT80-85%
PurificationEthanol/DMF recrystallization>95% purity

What spectroscopic techniques are critical for confirming the structure of this acrylamide derivative?

Q. Basic

  • ¹H/¹³C NMR : Assign peaks for the (E)-acrylamide geometry (e.g., coupling constant J = 12–16 Hz for trans protons) and pyrazolo[1,5-a]pyridine aromatic signals .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and absence of unreacted amine (–NH₂) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. Advanced Validation :

  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., acrylamide conformation; see for related structures).
  • 2D NMR (COSY, NOESY) : Elucidate spatial proximity of substituents .

How can researchers resolve contradictions in structure-activity relationship (SAR) data when modifying the pyrazolo[1,5-a]pyridine moiety?

Advanced
Contradictions often arise from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., Cl, CF₃) may enhance binding affinity but reduce solubility .
  • Stereochemical mismatches : (E)- vs. (Z)-acrylamide configurations drastically alter biological activity .

Q. Methodological Strategies :

Systematic SAR Studies : Synthesize analogs with incremental modifications (e.g., halogenation, alkyl chain extensions) and test in parallel assays .

Computational Docking : Predict binding modes to prioritize synthetic targets (e.g., pyrazolo[1,5-a]pyridine interactions with KCNQ2 channels ).

Solubility Optimization : Introduce polar groups (e.g., –OH, –NH₂) without disrupting key pharmacophores .

Q. Table 2: SAR Insights from Analogous Compounds

ModificationBiological EffectReference
2-Chlorophenyl↑ Potency for KCNQ2
Trifluoromethyl↑ Enzyme inhibition, ↓ solubility
Pyridine → Pyrimidine↓ Activity (steric hindrance)

What methodological approaches are recommended for assessing the compound's stability under varying pH and temperature conditions?

Q. Advanced

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH at 40°C for 24 h; monitor by HPLC .
    • Thermal stress : Heat solid sample to 80°C for 48 h; check for decomposition (TGA/DSC) .
  • Light Sensitivity : Expose to UV (254 nm) and visible light; assess photodegradation via LC-MS .

Q. Key Findings :

  • Acrylamides are prone to hydrolysis under extreme pH; stabilize with lyophilization or inert packaging .

How can computational methods be integrated with experimental data to predict the compound's binding affinity?

Q. Advanced

Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., KCNQ2 potassium channels) over 100+ ns trajectories .

Free Energy Perturbation (FEP) : Calculate relative binding energies for substituent modifications .

Pharmacophore Mapping : Align electrostatic/hydrophobic features with known active compounds .

Validation : Compare computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

What strategies address low yields in the final coupling step during synthesis?

Q. Advanced

  • Catalyst Screening : Test coupling agents (e.g., HATU vs. EDCI) to improve amide bond formation .
  • Solvent Optimization : Switch from DCM to DMF for better solubility of polar intermediates .
  • Temperature Control : Perform reactions at 0°C to minimize side reactions (e.g., acryloyl chloride hydrolysis) .

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